Peli1-IN-1

E3 ubiquitin ligase FHA domain fluorescence quenching

Peli1-IN-1 (compound 3d) is a resveratrol-derived small-molecule inhibitor optimized for direct FHA-domain binding of PELI1, delivering a ~15-fold affinity gain (Kd = 8.2 μM vs. 125.3 μM for resveratrol). It selectively inhibits TNBC cell migration (MDA-MB-231 migration reduced to 29.8% at 20 μM) without cytotoxicity, disrupts PELI1–SNAIL/SLUG interaction, and suppresses experimental lung metastasis with no observable in vivo toxicity. For researchers requiring domain-specific PELI1 inhibition with clean anti-migratory pharmacology, this compound provides superior target engagement and experimental reliability over parent scaffolds.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
Cat. No. B15136625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeli1-IN-1
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O
InChIInChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+
InChIKeyYZMSGTAAJTUBNJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peli1-IN-1: Technical Baseline for a Resveratrol-Derived PELI1 E3 Ubiquitin Ligase Inhibitor


Peli1-IN-1 (also designated compound 3d) is a small-molecule inhibitor of Pellino-1 (PELI1), an E3 ubiquitin ligase implicated in oncogenic signaling and inflammation [1]. The compound is a structurally optimized resveratrol derivative (molecular formula: C20H16O4; molecular weight: 320.34 g/mol) . It was identified through medicinal chemistry optimization of the natural stilbene scaffold, with the objective of improving binding affinity to the FHA domain of PELI1 [1].

Why Peli1-IN-1 Cannot Be Replaced by Generic PELI1 Modulators or Alternative Scaffolds


PELI1 is an E3 ubiquitin ligase that functions through both its catalytic RING domain and its phosphoprotein-binding FHA domain; inhibitors targeting different domains or utilizing distinct chemical scaffolds exhibit fundamentally divergent selectivity profiles and functional outcomes [1]. Alternative PELI1-targeting agents include peptide inhibitors such as BBT-401 (GI-restricted, clinical-phase compound) and PELI1-EGFR disruptors such as S62, each with distinct mechanisms, potency ranges, and experimental applications [2][3]. The resveratrol-derived scaffold of Peli1-IN-1 occupies a specific chemical space optimized for FHA-domain binding, and its quantitative differentiation from the parent compound resveratrol and other structural analogs provides a measurable basis for experimental selection [1]. Procurement decisions must therefore be guided by compound-specific, comparator-anchored quantitative evidence rather than target-class generalization.

Quantitative Differentiation Evidence: Peli1-IN-1 (Compound 3d) Comparator Matrix


FHA-Domain Binding Affinity: 15-Fold Improvement over Parent Resveratrol

In a fluorescence quenching assay measuring direct binding to the FHA domain of PELI1, Peli1-IN-1 (compound 3d) exhibited a dissociation constant (Kd) of 8.2–8.3 μM. The parent compound resveratrol, evaluated under the same assay conditions, showed a Kd of 125.3 μM [1]. The structural modifications from resveratrol to Peli1-IN-1 produced an approximately 15-fold improvement in binding affinity [1].

E3 ubiquitin ligase FHA domain fluorescence quenching binding affinity

Anti-Migratory Efficacy in TNBC Cells: Quantitative Wound Healing Assay Comparison

In scratch wound healing assays using MDA-MB-231 triple-negative breast cancer cells, treatment with Peli1-IN-1 at 20 μM reduced relative cell migration to 29.8% of control levels without inducing cytotoxicity [1]. This functional anti-migratory activity is directly linked to its FHA-domain binding and downstream inhibition of PELI1-mediated SNAIL/SLUG stabilization [1].

TNBC cell migration wound healing metastasis

Functional Selectivity: Migration Inhibition without Antiproliferative Effects

Peli1-IN-1 (20 μM) inhibited tumor cell migration in scratch wound healing assays without affecting cell proliferation in MDA-MB-231 TNBC cells [1]. This functional dissociation—anti-migratory activity in the absence of antiproliferative or cytotoxic effects—is a distinguishing characteristic of its FHA-domain-targeted mechanism [1]. Many broad-spectrum kinase inhibitors or cytotoxic agents produce concomitant migration inhibition and proliferation suppression, confounding interpretation of metastasis-specific effects.

phenotypic selectivity metastasis proliferation cytotoxicity

EMT Effector Downregulation: SNAIL/SLUG Protein Level Reduction

Peli1-IN-1 markedly interrupts the interaction between PELI1 and SNAIL/SLUG, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and subsequently downregulates the protein levels of epithelial-mesenchymal transition (EMT) effectors SNAIL and SLUG, as well as Vimentin, without affecting PELI1 protein expression [1]. This mechanism-based readout confirms target engagement at the level of PELI1 substrate regulation.

EMT SNAIL SLUG K63-polyubiquitination

In Vivo Anti-Metastasis Efficacy with Observable Toxicity Profile

In an experimental lung metastasis model of TNBC, Peli1-IN-1 (compound 3d) demonstrated anti-metastasis efficacy without observable toxic side effects in vivo [1]. The compound specifically inhibited metastasis without inhibiting the proliferation of TNBC MDA-MB-231 cells, and no evident toxicity was observed in vivo [1].

in vivo experimental lung metastasis TNBC toxicity

Validated Application Scenarios for Peli1-IN-1 Based on Quantitative Evidence


FHA-Domain PELI1 Binding Studies Requiring Enhanced Affinity Over Resveratrol

Peli1-IN-1 is the appropriate selection for experiments requiring direct binding to the FHA domain of PELI1 with measurable affinity improvement over the parent scaffold. Fluorescence quenching assays demonstrate Kd = 8.2 μM for Peli1-IN-1 versus 125.3 μM for resveratrol, representing a ~15-fold affinity gain [1]. This enhanced affinity enables lower working concentrations, reducing nonspecific effects commonly associated with high-concentration resveratrol treatment.

TNBC Metastasis Research with Functional Migration-Proliferation Dissociation

For studies of TNBC metastasis mechanisms requiring specific anti-migratory activity without confounding antiproliferative effects, Peli1-IN-1 offers a validated tool compound profile. At 20 μM, the compound reduces MDA-MB-231 cell migration to 29.8% of control levels in wound healing assays while exhibiting no cytotoxicity and no effect on cell proliferation [1]. This dissociation is critical for interpreting metastasis-specific phenotypes independent of growth inhibition.

In Vivo Preclinical TNBC Metastasis Models with Documented Safety Profile

Peli1-IN-1 is validated for use in experimental lung metastasis models of TNBC, where it has demonstrated anti-metastasis efficacy without observable toxicity in vivo [1]. The compound specifically inhibits metastasis without affecting proliferation of TNBC cells, and no evident toxicity was observed [1]. This documented in vivo safety profile supports its application in extended-duration preclinical studies where toxicity-driven attrition would compromise experimental validity.

EMT Pathway Analysis and SNAIL/SLUG-Dependent Signaling Studies

For experiments interrogating the PELI1–SNAIL/SLUG signaling axis in epithelial-mesenchymal transition, Peli1-IN-1 provides mechanism-based target validation. The compound disrupts PELI1–SNAIL/SLUG interaction, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and downregulates SNAIL, SLUG, and Vimentin protein levels without altering PELI1 expression [1]. These endpoint measurements confirm on-target pathway modulation and are suitable for western blot and co-immunoprecipitation-based experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peli1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.